

# The Discovery and Development of MRS1097: A Technical Guide

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## Compound of Interest

Compound Name: MRS1097

Cat. No.: B1676824

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## Abstract

**MRS1097** is a non-nucleotide antagonist of the P2Y1 receptor, a G protein-coupled receptor implicated in ADP-induced platelet aggregation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of **MRS1097**. The synthesis of its N,N'-bis-arylurea scaffold, detailed experimental protocols for its evaluation, and its activity at the P2Y1 receptor are presented. This document serves as a resource for researchers in the fields of purinergic signaling and antithrombotic drug development.

## Introduction

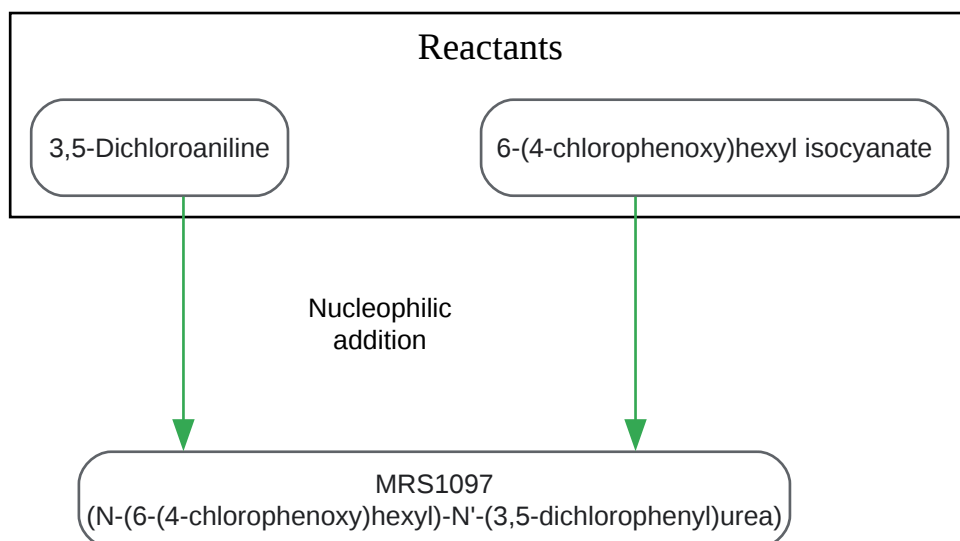
The P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet aggregation, making it a key target for the development of novel antithrombotic agents.[1] The discovery of non-nucleotide antagonists for this receptor represents a significant advancement, offering potential advantages in terms of oral bioavailability and metabolic stability over traditional nucleotide-based inhibitors. **MRS1097**, chemically identified as N-(6-(4-chlorophenoxy)hexyl)-N'-(3,5-dichlorophenyl)urea, emerged from efforts to identify novel, potent, and selective P2Y1 receptor antagonists.

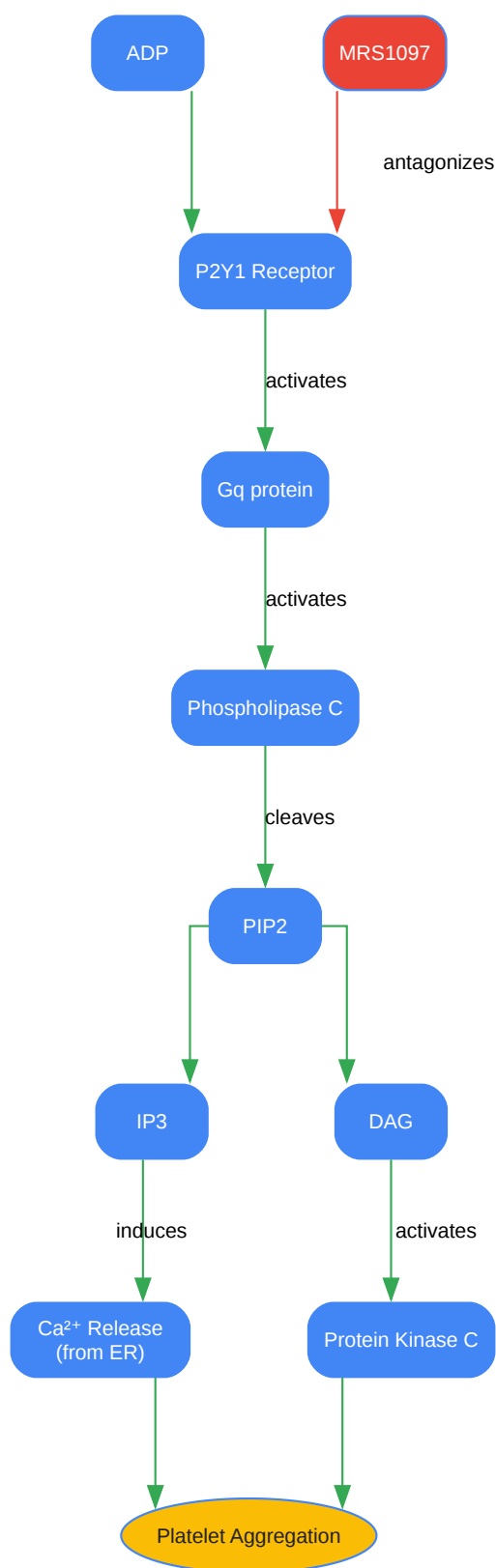
## Discovery and Synthesis

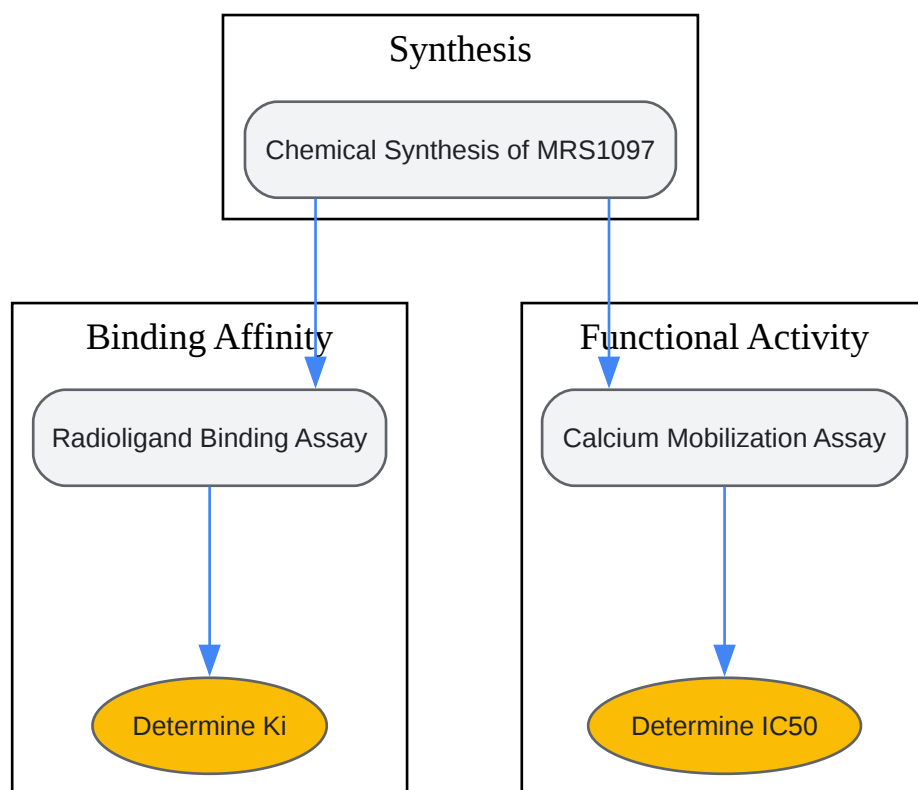
The discovery of **MRS1097** and related N,N'-bis-arylurea derivatives was facilitated by virtual screening campaigns aimed at identifying novel scaffolds that could interact with the P2Y1 receptor.[1] This in silico approach, which models the receptor's binding pocket, led to the identification of the N,N'-bis-arylurea chemotype as a promising starting point for antagonist development.

The general synthesis of N,N'-bis-arylurea compounds involves the reaction of a substituted aniline with a corresponding isocyanate. For **MRS1097**, this would involve the reaction of 3,5-dichloroaniline with an isocyanate derivative of 6-(4-chlorophenoxy)hexane-1-amine.

Diagram of the Proposed Synthesis Pathway for **MRS1097**:







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## References

- 1. Virtual screening leads to the discovery of novel non-nucleotide P2Y1 receptor antagonists - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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